molecular formula C11H22O3 B14532323 1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one CAS No. 62439-39-8

1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one

Cat. No.: B14532323
CAS No.: 62439-39-8
M. Wt: 202.29 g/mol
InChI Key: MEEDVQYQTPBLEI-UHFFFAOYSA-N
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Description

1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one is an organic compound with a complex structure that includes hydroxyl, methoxy, and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by oxidation and methoxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes distillation, crystallization, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ketone group can be reduced to secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary alcohols.

Scientific Research Applications

1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

    3,7-Dimethyloctan-1-ol: Shares a similar carbon backbone but lacks the hydroxyl and methoxy groups.

    7-Methoxy-3,7-dimethyloctanal: Contains a methoxy group but differs in the presence of an aldehyde group instead of a ketone.

    7-Methoxy-3,7-dimethyloct-1-ene: Similar structure but with an alkene group.

Uniqueness: 1-Hydroxy-7-methoxy-3,7-dimethyloctan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and methoxy groups, along with a ketone, allows for a wide range of chemical modifications and interactions.

Properties

CAS No.

62439-39-8

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

1-hydroxy-7-methoxy-3,7-dimethyloctan-2-one

InChI

InChI=1S/C11H22O3/c1-9(10(13)8-12)6-5-7-11(2,3)14-4/h9,12H,5-8H2,1-4H3

InChI Key

MEEDVQYQTPBLEI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)OC)C(=O)CO

Origin of Product

United States

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